In Vivo MAO Inhibition vs. Active Analogs
In a direct comparative study, dl-trans-2-cyclohexyl-cyclopropylamine was found to be almost completely devoid of monoamine oxidase inhibitory activity when evaluated by the in vivo potentiation of tryptamine convulsions in rats, a standard assay for MAO inhibition [1]. This stands in stark contrast to its close structural analog, trans-2-cyclohexyloxycyclopropylamine, which exhibited potent activity, being 20-50 times more active than the reference inhibitor iproniazid across six biological tests, and outperformed the clinically used tranylcypromine in two of those tests [1]. The critical structural difference responsible for this binary outcome is the replacement of the cyclohexyloxy group with a cyclohexyl substituent at the 2-position of the cyclopropylamine scaffold [1].
| Evidence Dimension | In vivo monoamine oxidase inhibitory activity (potentiation of tryptamine convulsions in rats) |
|---|---|
| Target Compound Data | Almost completely devoid of MAO inhibition [1] |
| Comparator Or Baseline | trans-2-Cyclohexyloxycyclopropylamine: 20-50 times more active than iproniazid; more effective than tranylcypromine in 2 of 6 tests [1] |
| Quantified Difference | Quantitative activity vs. complete inactivity under the same assay conditions |
| Conditions | In vivo potentiation of tryptamine convulsions in rats (standard MAO inhibition assay, 1960s methodology) [1] |
Why This Matters
This functional difference is absolute and binary, making the target compound an essential negative control or an inactive scaffold for mechanistic studies where any background MAO activity would confound results.
- [1] Finkelstein, J.; Chiang, E.; Vane, F.M.; Lee, J. Synthesis of trans-2-Cyclohexyloxycyclopropylamine and Derivatives. *J. Med. Chem.* **1966**, *9*(3), 319–323. DOI: 10.1021/jm00321a012 View Source
